molecular formula C10H12F3NO B15220352 (S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine

(S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine

Cat. No.: B15220352
M. Wt: 219.20 g/mol
InChI Key: ROHHPXSZRZTEOZ-SECBINFHSA-N
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Description

(S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of CF3SO2Na (sodium trifluoromethanesulfinate) for the trifluoromethylation of secondary amines . This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the aromatic ring can produce cyclohexane derivatives.

Scientific Research Applications

(S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in various fields of research .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

(1S)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C10H12F3NO/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9H,6,14H2,1H3/t9-/m1/s1

InChI Key

ROHHPXSZRZTEOZ-SECBINFHSA-N

Isomeric SMILES

COC[C@H](C1=CC=C(C=C1)C(F)(F)F)N

Canonical SMILES

COCC(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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